molecular formula C11H20N2S3 B14357365 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 92506-21-3

5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione

Katalognummer: B14357365
CAS-Nummer: 92506-21-3
Molekulargewicht: 276.5 g/mol
InChI-Schlüssel: DWPVQXYEZCAEHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of nonyl mercaptan with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include:

    Reagents: Nonyl mercaptan, thiosemicarbazide

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and heat transfer

    Purification steps: Including crystallization, filtration, and drying to obtain the pure compound

    Quality control: Analytical techniques such as HPLC and NMR to ensure the purity and consistency of the product

Analyse Chemischer Reaktionen

Types of Reactions

5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Various alkyl or aryl-substituted thiadiazole derivatives

Wissenschaftliche Forschungsanwendungen

5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and lubricants.

Wirkmechanismus

The mechanism of action of 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound can:

    Inhibit enzymes: By binding to the active site and preventing substrate access.

    Disrupt cell membranes: By integrating into the lipid bilayer and altering membrane fluidity.

    Induce apoptosis: By activating specific signaling pathways that lead to programmed cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Octylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
  • 5-(Decylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
  • 5-(Phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione

Uniqueness

5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its specific nonyl group, which imparts distinct physicochemical properties such as solubility and hydrophobicity

Eigenschaften

CAS-Nummer

92506-21-3

Molekularformel

C11H20N2S3

Molekulargewicht

276.5 g/mol

IUPAC-Name

5-nonylsulfanyl-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C11H20N2S3/c1-2-3-4-5-6-7-8-9-15-11-13-12-10(14)16-11/h2-9H2,1H3,(H,12,14)

InChI-Schlüssel

DWPVQXYEZCAEHZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCSC1=NNC(=S)S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.